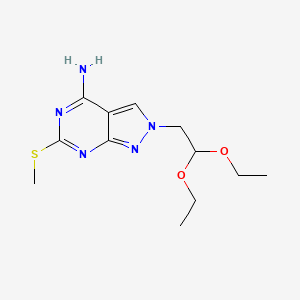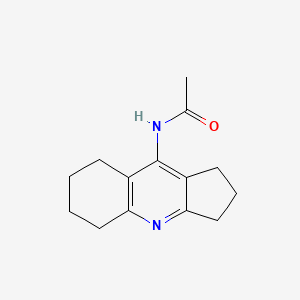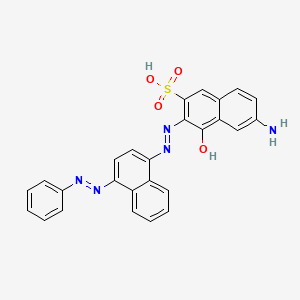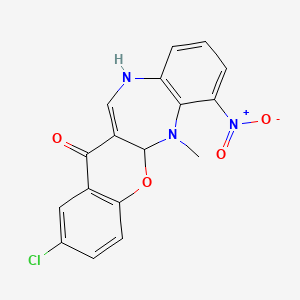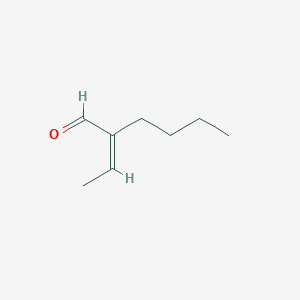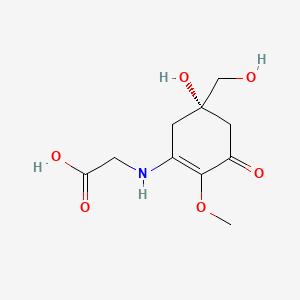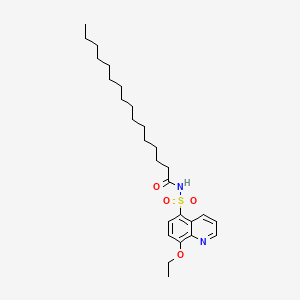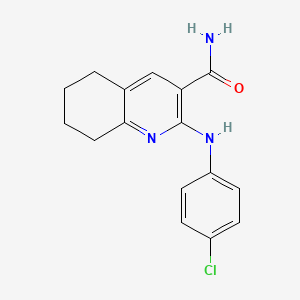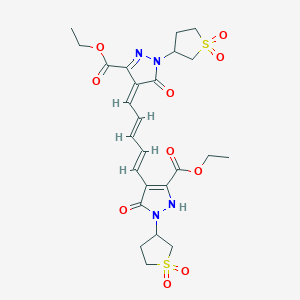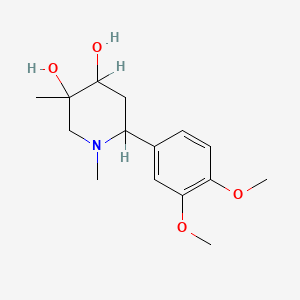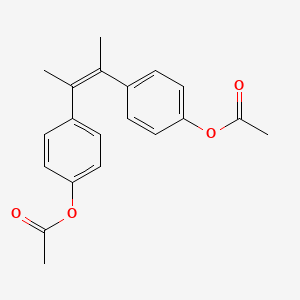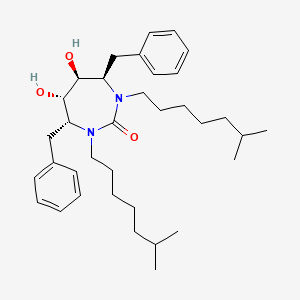
Pinocarvyl acetate, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinocarvyl acetate, trans-: is an organic compound with the molecular formula C₁₂H₁₈O₂ . It is a bicyclic monoterpene ester, specifically the acetate ester of trans-pinocarveol. This compound is known for its pleasant aroma and is often found in essential oils derived from coniferous trees.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, trans- can be synthesized through the esterification of trans-pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of pinocarvyl acetate, trans- involves the extraction of trans-pinocarveol from natural sources, followed by its esterification. The process may include distillation and purification steps to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pinocarvyl acetate, trans- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of pinocarvyl acetate, trans- can lead to the formation of pinocarveol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The acetate group in pinocarvyl acetate, trans- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pinocarvone.
Reduction: Pinocarveol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pinocarvyl acetate, trans- has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds. It is also studied for its reactivity and chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of perfumes, cosmetics, and food flavorings.
Wirkmechanismus
The mechanism of action of pinocarvyl acetate, trans- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Pinocarvyl acetate, trans- can be compared with other similar compounds, such as:
(Z)-Pinocarvyl acetate: The cis-isomer of pinocarvyl acetate, which has different physical and chemical properties.
cis-Pinocarvyl acetate: Another stereoisomer with distinct characteristics.
Pinocarveol: The alcohol precursor of pinocarvyl acetate, trans-, which has different reactivity and applications.
Uniqueness: Pinocarvyl acetate, trans- is unique due to its specific stereochemistry, which influences its reactivity, biological activity, and applications. Its pleasant aroma and presence in natural essential oils also contribute to its distinctiveness.
Eigenschaften
CAS-Nummer |
33045-02-2 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[(1R,3S,5R)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
UDBAGFUFASPUFS-VWYCJHECSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H]2C[C@@H](C1=C)C2(C)C |
Kanonische SMILES |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


